

# An In-depth Technical Guide to the Chemical and Physical Properties of Xylofuranose

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## Compound of Interest

Compound Name: **Xylofuranose**

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## Introduction

**Xylofuranose**, a five-carbon sugar featuring a furanose ring structure, is a critical monosaccharide with significant implications in various biological processes and serves as a versatile building block in medicinal chemistry. Its unique stereochemistry and conformational flexibility make it a molecule of interest for the development of novel therapeutics, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the chemical and physical properties of D- and L-**xylofuranose**, detailed experimental protocols for their characterization, and an illustrative representation of its metabolic fate.

## Chemical and Physical Properties

The chemical and physical properties of **xylofuranose** are fundamental to its reactivity, stability, and biological function. These properties can vary between its different anomers ( $\alpha$  and  $\beta$ ) and enantiomers (D and L).

## General Properties

Property	Value	Reference
Molecular Formula	$C_5H_{10}O_5$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molar Mass	150.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Physicochemical Properties of Xylofuranose Anomers

The following tables summarize the key physicochemical data for various anomers of **xylofuranose**. It is important to note that **xylofuranose** exists in equilibrium with its pyranose form in solution, and the properties of the pure furanose form are often determined for derivatized or crystalline structures.

Table 1: Properties of D-Xylofuranose Anomers

Property	$\alpha$ -D-Xylofuranose	$\beta$ -D-Xylofuranose	Reference
IUPAC Name	(2S,3R,4R,5R)-5-(hydroxymethyl)oxolan-2,3,4-triol	(2R,3R,4R,5R)-5-(hydroxymethyl)oxolan-2,3,4-triol	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	14795-83-6	37110-85-3	<a href="#">[2]</a> <a href="#">[5]</a>
Density (predicted)	$1.7 \pm 0.1 \text{ g/cm}^3$	-	<a href="#">[6]</a>
Boiling Point (predicted)	$375.4 \pm 42.0 \text{ }^\circ\text{C}$ at 760 mmHg	-	<a href="#">[6]</a>
Melting Point	Data not available for pure anomer	Data not available for pure anomer	
Solubility	Soluble in water	Soluble in water	<a href="#">[7]</a>

Table 2: Properties of L-Xylofuranose Anomers

Property	$\alpha$ -L-Xylofuranose	$\beta$ -L-Xylofuranose	Reference
IUPAC Name	(2R,3S,4S,5S)-5-(hydroxymethyl)oxolan-2,3,4-triol	(2S,3S,4S,5S)-5-(hydroxymethyl)oxolan-2,3,4-triol	[4][8]
CAS Number	-	41546-29-6	[4]
Density	-	1.681 g/cm <sup>3</sup>	[7]
Boiling Point	-	375.36°C at 760 mmHg	[7]
Melting Point	-	158-161°C	[7]
Specific Rotation $[\alpha]D$	-	+173° (6 min) -> +105.1° (22 hrs, c=3 in water)	[7]
Solubility	Soluble in water	Soluble in water and glycerin; insoluble in ethanol and ether	[7]

Note on Stability: Monosaccharides like **xylofuranose** can undergo degradation at high temperatures and extreme pH values.[9][10] In acidic conditions, they can be dehydrated to form furfural.[9] Stability studies are crucial in the development of **xylofuranose**-based pharmaceuticals to ensure efficacy and safety.

## Experimental Protocols

Accurate characterization of **xylofuranose** and its derivatives is essential for research and drug development. Below are detailed methodologies for key experiments.

### Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of **xylofuranose** in water at a specific temperature.

Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of the **xylofuranose** sample to a known volume of distilled water in a sealed, temperature-controlled vessel.
  - Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[11][12]
- Sample Collection and Analysis:
  - Allow the undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
  - The concentration of the dissolved **xylofuranose** in the supernatant can be determined using a suitable analytical method, such as:
    - Gravimetric analysis: Evaporate the solvent from a known volume of the solution and weigh the remaining solid.[11]
    - Refractive index measurement: Use a refractometer to measure the refractive index of the solution and compare it to a standard curve of known concentrations.
    - High-Performance Liquid Chromatography (HPLC): Analyze the supernatant using an appropriate HPLC method with a suitable detector (e.g., refractive index detector).

## Measurement of Specific Optical Rotation

Objective: To measure the specific rotation of a **xylofuranose** anomer, which is a characteristic physical property of chiral molecules.

Methodology:

- Solution Preparation:
  - Accurately weigh a known mass of the **xylofuranose** sample.

- Dissolve the sample in a known volume of a suitable solvent (typically water) in a volumetric flask to obtain a precise concentration (c), expressed in g/mL.[13][14]
- Polarimeter Measurement:
  - Calibrate the polarimeter using a blank solvent.
  - Fill the polarimeter tube of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.
  - Measure the observed optical rotation ( $\alpha$ ) at a specific temperature (e.g., 20 °C or 25 °C) and wavelength (typically the sodium D-line, 589 nm).[13][14]
- Calculation of Specific Rotation:
  - The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$ [14]

## Structural Elucidation by NMR Spectroscopy

Objective: To determine the structure and stereochemistry of **xylofuranose**, including the anomeric configuration.

Methodology:

- Sample Preparation:
  - Dissolve a small amount of the **xylofuranose** sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- NMR Data Acquisition:
  - Acquire one-dimensional (1D) <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - For detailed structural information and assignment of all proton and carbon signals, acquire two-dimensional (2D) NMR spectra, such as:
    - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.[15]

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for confirming the ring structure and glycosidic linkages.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning the anomeric configuration ( $\alpha$  or  $\beta$ ).[15]

- Data Analysis:
  - Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assign all signals and determine the complete structure and stereochemistry of the **xylofuranose** molecule.[15]

## Single Crystal X-ray Crystallography

Objective: To obtain the precise three-dimensional atomic structure of **xylofuranose** in its crystalline state.

Methodology:

- Crystal Growth:
  - Grow single crystals of the **xylofuranose** sample of suitable size and quality. This is often the most challenging step and may require screening various crystallization conditions (e.g., solvent systems, temperature, concentration).
- Data Collection:
  - Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
  - Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.[16][17]
- Structure Solution and Refinement:

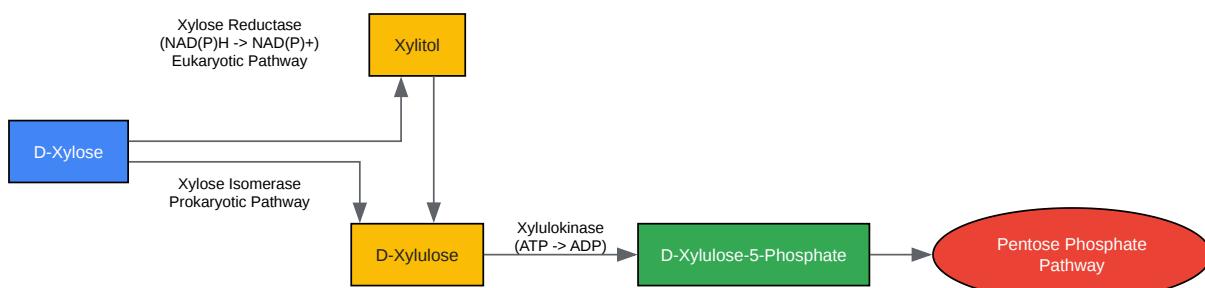
- Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.
- Solve the phase problem to generate an initial electron density map.
- Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, accurate three-dimensional structure.[16][17]

## Biological Significance and Metabolic Pathway

D-xylose, the parent aldopentose of **xylofuranose**, is a major component of hemicellulose in plant biomass. Its metabolism is of significant interest in biotechnology for the production of biofuels and other valuable chemicals. In many organisms, the catabolism of D-xylose proceeds through its conversion to D-xylulose, which then enters the pentose phosphate pathway.

## D-Xylose Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of D-xylose in prokaryotes and eukaryotes.



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Caption: Metabolic pathways for D-xylose utilization in prokaryotes and eukaryotes.

This pathway highlights the initial steps where D-xylose is converted to D-xylulose-5-phosphate, a key intermediate that subsequently enters the central carbon metabolism via the

pentose phosphate pathway.[18][19] Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing the conversion of xylose into desired bioproducts.

## Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of **xylofuranose**, essential experimental protocols for its characterization, and insight into its metabolic relevance. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their endeavors to explore and utilize the potential of **xylofuranose** in various scientific and therapeutic applications. The continued investigation of this important monosaccharide will undoubtedly lead to further advancements in both basic science and medicine.

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